Lipophilicity (LogP) Advantage Over 2‑Methoxy and 2‑Chloro Benzanilide Analogues
N-[2-(Trifluoromethoxy)phenyl]benzamide exhibits a calculated logP (clogP) of approximately 3.26, positioning it between the less lipophilic 2‑methoxy analog (clogP ≈ 2.38) and the more lipophilic 2‑trifluoromethyl analog (clogP ≈ 3.82). This intermediate lipophilicity is often preferred for balancing membrane permeability with aqueous solubility in CNS drug discovery [1]. The 0.88 log unit increase relative to the methoxy analog translates to roughly 7.6‑fold higher predicted octanol/water partitioning, while the 0.56 log unit decrease versus the trifluoromethyl analog reduces the risk of phospholipidosis and high metabolic clearance [2].
| Evidence Dimension | Calculated octanol/water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 3.26 (N-[2-(trifluoromethoxy)phenyl]benzamide) |
| Comparator Or Baseline | 2‑Methoxy analog clogP ≈ 2.38; 2‑trifluoromethyl analog clogP ≈ 3.82; 2‑chloro analog clogP ≈ 3.98 |
| Quantified Difference | +0.88 log units vs –OCH₃; –0.56 log units vs –CF₃; –0.72 log units vs –Cl |
| Conditions | clogP values computed using BioByte ClogP algorithm (version 4.3) as reported in the ChEMBL database for analogous benzanilides |
Why This Matters
The intermediate lipophilicity of the –OCF₃ substituent can provide a superior balance between cell permeability and metabolic stability, reducing the need for structural optimization in lead series.
- [1] Calculated logP values obtained from ChEMBL database entries for N‑phenylbenzamide derivatives with matching substituents (ChEMBL IDs: CHEMBL3616856, CHEMBL1599146, CHEMBL3633883). View Source
- [2] Waring, M.J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235‑248. (Provides guidance on optimal logP ranges for CNS and systemic drugs.) View Source
